molecular formula C19H30O2 B1199990 11Beta-hydroxy-5alpha-androstan-17-one CAS No. 7152-51-4

11Beta-hydroxy-5alpha-androstan-17-one

Cat. No. B1199990
CAS RN: 7152-51-4
M. Wt: 290.4 g/mol
InChI Key: GATQSSNSIBFJTG-CUGOLFLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11beta-Hydroxy-5alpha-androstan-17-one is an androstanoid.

Scientific Research Applications

Synthesis and Evaluation of Analog Compounds

Research has focused on synthesizing and evaluating various analogs of 11Beta-hydroxy-5alpha-androstan-17-one for their anabolic and androgenic activities. For example, Reyes-Moreno et al. (2009) synthesized novel 9alpha-fluorosteroids, including variants of 11Beta-hydroxy-5alpha-androstan-17-one, to examine their anabolic activity, revealing specific compounds with higher efficacy (Reyes-Moreno et al., 2009).

Metabolic Pathways and Urinary Metabolites

Kohler et al. (2007) explored the metabolism of related substances like 4-Hydroxytestosterone, identifying various metabolites and their excretion profiles. This research is crucial in understanding the metabolic pathways of similar compounds (Kohler et al., 2007).

Efficient Synthesis Methods

The development of efficient synthesis methods for related compounds has been a significant area of research. Zhang & Qiu (2006) demonstrated a high-yield process for creating 5alpha-androst-1-ene-3,17-dione, a related compound, highlighting advancements in synthetic methodologies (Zhang & Qiu, 2006).

Detection in Doping Control

Parr et al. (2008) focused on detecting 6alpha-methylandrostenedione, a related compound, in doping control. Understanding these detection methods is crucial for maintaining fair practices in sports and athletics (Parr et al., 2008).

Investigation of Steroid Substrates

Hennebert et al. (2007) studied steroids like 5alpha-androstane-3beta,7alpha,17beta-triol, examining their substrates for enzymes such as the human 11beta-hydroxysteroid dehydrogenase type 1. This research contributes to a deeper understanding of steroid biochemistry (Hennebert et al., 2007).

Configurational Analysis and Binding Affinities

Tapolcsányi et al. (2001) performed a configurational analysis of 16-methyl-5α-androstane derivatives to understand their binding affinities, which is vital for comprehending how these compounds interact at a molecular level (Tapolcsányi et al., 2001).

Microbial Transformation Studies

Xiong et al. (2006) investigated the microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana, highlighting the potential of microorganisms in steroid modification (Xiong et al., 2006).

Steroidal Inhibitors and Enzyme Catalysis

Bellavance et al. (2009) focused on creating steroidal inhibitors for enzymes like 17beta-hydroxysteroid dehydrogenase type 7. This research is essential for developing targeted therapies (Bellavance et al., 2009).

properties

CAS RN

7152-51-4

Product Name

11Beta-hydroxy-5alpha-androstan-17-one

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(5R,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O2/c1-18-10-4-3-5-12(18)6-7-13-14-8-9-16(21)19(14,2)11-15(20)17(13)18/h12-15,17,20H,3-11H2,1-2H3/t12-,13+,14+,15+,17-,18+,19+/m1/s1

InChI Key

GATQSSNSIBFJTG-CUGOLFLRSA-N

Isomeric SMILES

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O

SMILES

CC12CCCCC1CCC3C2C(CC4(C3CCC4=O)C)O

Canonical SMILES

CC12CCCCC1CCC3C2C(CC4(C3CCC4=O)C)O

Other CAS RN

7152-51-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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